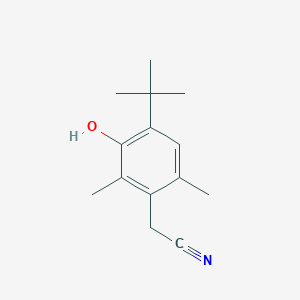

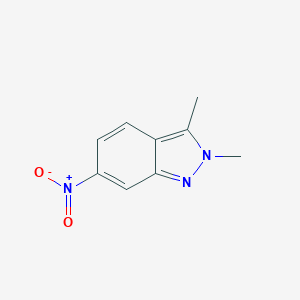

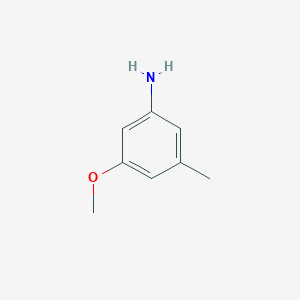

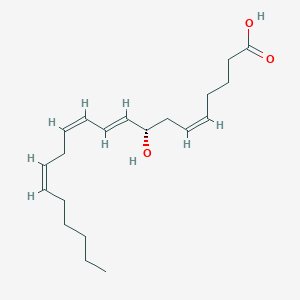

(15Z)-N-(2-羟乙基)-15-二十四碳烯酰胺

描述

科学研究应用

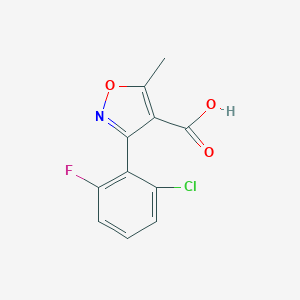

全反式-5,6-环氧维甲酸有几个科学研究应用:

作用机制

全反式-5,6-环氧维甲酸通过与维甲酸受体 (RAR) 结合并激活而发挥作用。 这些受体是核转录因子,调节参与细胞生长、分化和凋亡的基因的表达 . 全反式-5,6-环氧维甲酸与 RAR 结合后,会诱导构象变化,使受体能够与靶基因启动子区域的维甲酸反应元件 (RARE) 相互作用 . 这导致基因转录的激活或抑制,最终影响细胞过程 .

生化分析

Biochemical Properties

The exact biochemical properties of (15Z)-N-(2-Hydroxyethyl)-15-tetracosenamide are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found in the cerebrospinal fluid of patients with viral meningitis, indicating its potential role in the inflammatory process and likely in the process of resolution of inflammation during neuroinfection .

Cellular Effects

It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known to be involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Transport and Distribution

It is known that the compound is transported and distributed within cells and tissues .

Subcellular Localization

It is known that the compound is localized in specific compartments or organelles within the cell .

准备方法

合成路线和反应条件: 全反式-5,6-环氧维甲酸可以通过全反式维甲酸的环氧化反应合成。 该过程通常涉及使用氧化剂,例如间氯过氧苯甲酸 (m-CPBA),在二氯甲烷等有机溶剂中进行 . 反应在低温下进行,以防止过度氧化并确保选择性形成 5,6-环氧化物 .

工业生产方法: 虽然关于全反式-5,6-环氧维甲酸的具体工业生产方法没有得到很好的记录,但一般的方法将涉及扩大实验室合成过程的规模。 这将包括优化反应条件,例如温度和溶剂选择,以最大限度地提高产率和纯度。 此外,将采用色谱等纯化技术来分离所需产物 .

化学反应分析

反应类型: 全反式-5,6-环氧维甲酸经历各种化学反应,包括:

氧化: 进一步氧化会导致形成更多氧化的衍生物。

还原: 还原反应可以将环氧化物基团还原回二醇。

常用试剂和条件:

氧化: 间氯过氧苯甲酸 (m-CPBA) 在二氯甲烷中。

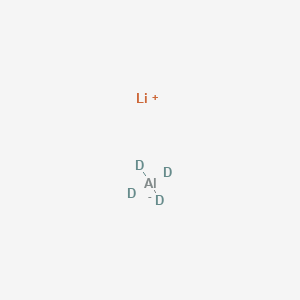

还原: 氢化锂铝 (LiAlH4) 在四氢呋喃 (THF) 中。

取代: 胺或硫醇等亲核试剂在碱的存在下.

主要产物:

氧化: 更多氧化的维甲酸衍生物。

还原: 5,6-二羟基维甲酸。

取代: 各种取代的维甲酸衍生物.

相似化合物的比较

类似化合物:

5,6-环氧-β-胡萝卜素: 另一种类胡萝卜素的环氧化衍生物,因其对细胞分化的影响而被研究.

13-顺式维甲酸: 全反式维甲酸的异构体,用于治疗严重痤疮.

独特之处: 全反式-5,6-环氧维甲酸的独特之处在于其特异的环氧化物官能团,与其他维甲酸衍生物相比,它赋予了独特的化学反应性和生物活性 . 它能够选择性激活不同的 RAR 亚型,使其成为研究和潜在治疗应用中的宝贵工具 .

属性

IUPAC Name |

(Z)-N-(2-hydroxyethyl)tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISKWSFNVJTQKH-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions analyzing "selected endocannabinoids". Does this include N-(15Z-tetracosenoyl)-ethanolamine, and if so, what was observed?

A1: While the paper does not explicitly state whether N-(15Z-tetracosenoyl)-ethanolamine was among the "selected endocannabinoids" analyzed, it does highlight the importance of studying endocannabinoids in the context of neuroinflammation. Further research would be needed to determine if this specific endocannabinoid was included in their analysis and what the findings were.

Q2: Could the findings of this research paper, regarding altered fatty acid profiles in neuroinfections, have implications for future research on N-(15Z-tetracosenoyl)-ethanolamine?

A2: Potentially, yes. This research found significant alterations in the fatty acid profiles of cerebrospinal fluid in patients with neuroinfections. [] Given that N-(15Z-tetracosenoyl)-ethanolamine is itself a fatty acid amide, it is possible that its levels, and those of related enzymes involved in its synthesis or degradation, could be affected during neuroinflammation. This could be an interesting avenue for further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。